molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-1-benzazepine-2,5-dione CAS No. 16511-38-9

3,4-Dihydro-1H-1-benzazepine-2,5-dione

Cat. No. B017667
M. Wt: 175.18 g/mol
InChI Key: VDTXDALRBZEUFV-UHFFFAOYSA-N
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Patent
US07767664B2

Procedure details

To a suspension of 1H-[1]benzazepin-2,5(3H, 4H)-dione (0.247 g, 1.3 mmol) in acetic acid (5 ml) was added 4-bromophenylhydrazine hydrochloride (0.532 g, 2.3 mmol) and sodium acetate (0.195 g, 2.3 mmol) and stirred under argon. The mixture was heated at 70° C. for 3 hours, then cooled and concentrated sulfuric acid (0.5 ml) added, before heating at 70° C. for a further 3 hours. The slurry was poured into 10% sodium acetate aqueous solution (20 ml) and the precipitate filtered to give the title compound as a cream solid (0.367 g, yield 79.6%), mp>300° C.; 1H-NMR (DMSO-d6, 300 MHz): δ (ppm)=11.82 (s; 1 H), 10.1 (s; 1H), 7.89 (d; 1H), 7.74 (dd; 1H), 7.41-7.36 (m; 2H), 7.30-7.21 (m; 3H), 3.51 (s; 2H).
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.532 g
Type
reactant
Reaction Step Two
Quantity
0.195 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
79.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=O)[CH2:4][CH2:3][C:2]1=[O:13].Cl.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22]N)=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[Br:15][C:16]1[CH:17]=[C:18]2[C:4]3[CH2:3][C:2](=[O:13])[NH:1][C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=4[C:5]=3[NH:22][C:19]2=[CH:20][CH:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.247 g
Type
reactant
Smiles
N1C(CCC(C2=C1C=CC=C2)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.532 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
0.195 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
before heating at 70° C. for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC1)NC1=C2CC(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.367 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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